1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2,3,4,5,6-pentafluorophenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF5O3S/c16-8-3-1-7(2-4-8)9(22)5-6-25(23,24)15-13(20)11(18)10(17)12(19)14(15)21/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIGCQDHARJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,3,4,5,6-pentafluorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-bromobenzaldehyde is first converted to 4-bromobenzyl alcohol, which is then reacted with 2,3,4,5,6-pentafluorobenzenesulfonyl chloride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major products are carboxylic acids or other oxidized forms.
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, a derivative was tested against various cancer cell lines and showed significant cytotoxicity, suggesting that modifications to the bromophenyl and pentafluorophenyl groups can enhance biological activity .
Material Science Applications
The compound's unique fluorinated structure lends itself to applications in material science, particularly in the development of advanced materials with specific electronic and optical properties.
Case Study: Conductive Polymers
Research has demonstrated that integrating sulfonyl-containing compounds like this compound into conductive polymers can improve their electrical conductivity and stability. This property is crucial for applications in sensors and electronic devices .
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and pentafluorophenyl groups can participate in various binding interactions, influencing the compound’s biological activity. The sulfonyl group can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Rings
1-(4-Chlorophenyl)-3-[(Pentafluorophenyl)Sulfanyl]-1-Propanone ()
- Structure : Chlorine replaces bromine on the phenyl ring; sulfanyl (-S-) replaces sulfonyl.
- Molecular Formula : C₁₅H₈ClF₅OS
- Molecular Weight : 366.73 g/mol
- Key Differences :
1-(4-Bromophenyl)-3-[(4-Fluorophenyl)Sulfanyl]-1-Propanone ()
- Structure : Single fluorine on the sulfanyl-attached phenyl ring.
- Molecular Formula : C₁₅H₁₁BrFOS
- Molecular Weight : 354.21 g/mol
Sulfonyl vs. Sulfanyl Functional Groups
1-(4-Bromophenyl)-3-[(Pentamethylbenzyl)Sulfanyl]-1-Propanone ()
- Structure : Pentamethylbenzyl group replaces pentafluorophenyl; sulfanyl replaces sulfonyl.
- Molecular Formula : C₂₂H₂₅BrOS
- Molecular Weight : 441.40 g/mol
- Key Differences :
Chalcone-Sulfonyl Piperazine Hybrids ()
- Example : 1-(4-{4-[(4-Bromophenyl)Sulfonyl]Piperazin-1-yl}Phenyl)-3-(4-Methoxyphenyl)Prop-2-en-1-one
- Structure : Chalcone backbone with a sulfonyl piperazine group.
- Key Differences: The sulfonyl piperazine moiety enhances hydrogen-bonding capacity, improving interactions with biological targets (e.g., anti-diabetic activity noted in ). The conjugated enone system in chalcones differs from the propanone structure, affecting π-π stacking interactions .
Electronic and Steric Modifications
1-(4-Fluorophenyl)-3-[(Pentamethylbenzyl)Sulfonyl]-1-Propanone ()
- Structure : Fluorine replaces bromine; pentamethylbenzylsulfonyl replaces pentafluorophenylsulfonyl.
- Molecular Formula : C₂₂H₂₅FO₂S
- Molecular Weight : 396.50 g/mol
- Key Differences :
- Fluorine (smaller atomic radius than bromine) reduces steric effects but maintains moderate electron-withdrawing properties.
- Pentamethylbenzylsulfonyl combines steric bulk (methyl groups) with moderate electron-withdrawing effects, differing from the strongly electron-deficient pentafluorophenylsulfonyl .
Comparative Data Table
Biological Activity
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone, with the CAS number 868256-31-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a sulfonyl group attached to a bromophenyl and a pentafluorophenyl moiety. The presence of multiple fluorine atoms enhances the compound's lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 387.7 g/mol |
| LogP | 3.0 |
| Solubility | Soluble in DMSO |
| CAS Number | 868256-31-9 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted by Pendergrass et al. (2020) demonstrated that related sulfonamide derivatives could inhibit the growth of various bacterial strains through mechanisms involving disruption of cell wall synthesis and inhibition of protein synthesis .
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies have revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a study highlighted that similar compounds led to increased reactive oxygen species (ROS) production in cancer cells, which is associated with apoptosis .
Case Study:
In a specific case involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis after 24 hours of exposure.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity: The sulfonyl group can interact with active sites on enzymes critical for cellular metabolism.
- Induction of Oxidative Stress: The presence of bromine and fluorine atoms may enhance the generation of free radicals within cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparative analysis with structurally similar compounds was performed.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| 1-(4-Bromophenyl)-3-[(2,3,4,5,6-PF)SO2]-1-PROPANONE | High | Moderate | Enzyme inhibition |
| 1-(4-Bromophenyl)-2-chloroethanone | Moderate | Low | Cell wall disruption |
| 1-(2-Bromophenyl)-6-chloro-1-oxopentane | Low | High | ROS induction |
Q & A
Q. Key Factors Affecting Yield :
- Temperature : Elevated temperatures (80–120°C) improve sulfonation efficiency but may degrade sensitive fluorinated groups .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency, while Lewis acids (e.g., AlCl₃) are critical for ketone formation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may compete in nucleophilic reactions .
Q. Example Data :
| Step | Yield Range | Optimal Conditions | Reference |
|---|---|---|---|
| Sulfonation | 60–75% | H₂SO₄, 100°C, 6 hrs | |
| Cross-Coupling | 40–55% | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
How can researchers resolve contradictions in spectroscopic data during characterization?
Basic Research Question
Discrepancies in NMR, IR, or mass spectra often arise from:
Q. Methodological Solutions :
- Variable Temperature NMR : Identify tautomers by analyzing spectra at low temperatures (−40°C to 25°C) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy, especially for fluorinated fragments .
Case Study :
In chalcone-sulfonyl hybrids, methoxy vs. ethoxy substituents caused ¹³C NMR shifts of 2–3 ppm due to electron-donating effects .
What advanced computational methods are suitable for studying its electronic properties and reactivity?
Advanced Research Question
Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Simulate IR and NMR spectra for comparison with experimental data .
Molecular Dynamics (MD) :
Docking Studies :
Q. Example Workflow :
- Software : Gaussian 16 (DFT), AutoDock Vina (docking).
- Basis Set : B3LYP/6-311++G(d,p) for geometry optimization .
How does the pentafluorophenyl sulfonyl group influence the compound’s reactivity in further modifications?
Advanced Research Question
The pentafluorophenyl sulfonyl group enhances:
Q. Experimental Insights :
- Suzuki Coupling : The pentafluorophenyl group facilitates cross-coupling with boronic acids at milder conditions (50°C vs. 80°C for non-fluorinated analogs) .
- Hydrolysis Resistance : Fluorination reduces susceptibility to aqueous hydrolysis compared to non-fluorinated sulfonates .
What strategies are effective in crystallizing this compound for X-ray diffraction studies?
Advanced Research Question
Crystallization Challenges :
- Low solubility in common solvents (e.g., hexane, ethyl acetate).
- Polymorphism due to flexible propanone chain.
Q. Solutions :
Q. Structural Findings :
- Hirshfeld Analysis : Reveals dominant H···F (28%) and H···O (19%) interactions in related fluorinated chalcones .
- Packing Diagrams : Show π-π stacking between pentafluorophenyl and bromophenyl groups (distance: 3.5–3.8 Å) .
How can researchers design derivatives to improve biological activity while retaining core structural features?
Advanced Research Question
Rational Design Approaches :
Bioisosteric Replacement :
Side Chain Functionalization :
Q. Activity Correlation :
- α-Glucosidase Inhibition : Methoxy-substituted analogs in chalcone-sulfonyl hybrids showed IC₅₀ values of 12–18 μM, outperforming ethoxy derivatives .
What analytical techniques are critical for assessing purity and stability under storage conditions?
Basic Research Question
- HPLC-PDA : Detect degradation products (e.g., hydrolyzed sulfonyl groups) with C18 columns and acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for fluorinated compounds) .
- Karl Fischer Titration : Monitor moisture content (<0.1% recommended for long-term storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
